molecular formula C22H18O3 B12904753 1,3-Bis(4-methoxyphenyl)-2-benzofuran CAS No. 6306-97-4

1,3-Bis(4-methoxyphenyl)-2-benzofuran

Cat. No.: B12904753
CAS No.: 6306-97-4
M. Wt: 330.4 g/mol
InChI Key: CNTRLEAHTOEKFL-UHFFFAOYSA-N
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Description

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is a chemical compound with the molecular formula C22H18O3. It belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring. This compound is notable for its symmetrical structure, featuring two 4-methoxyphenyl groups attached to an isobenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN can be synthesized through a multi-step process involving the following stages :

    Stage 1: Methyl 2-formylbenzoate reacts with 4-methoxyphenyl magnesium bromide in tetrahydrofuran at -40°C to 0°C for 1 hour.

    Stage 2: The reaction mixture is then treated with trifluoroacetic acid in tetrahydrofuran at 25°C for 1.5 hours.

The general procedure involves adding the Grignard reagent (4-methoxyphenyl magnesium bromide) to a solution of methyl 2-formylbenzoate in tetrahydrofuran at low temperatures. The reaction is then warmed to room temperature, and trifluoroacetic acid is added to complete the synthesis .

Industrial Production Methods

While specific industrial production methods for 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate its biological activity. Specific molecular targets and pathways may include enzymes involved in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-BIS(4-HYDROXYPHENYL)ISOBENZOFURAN: Similar structure but with hydroxyl groups instead of methoxy groups.

    1,3-BIS(4-CHLOROPHENYL)ISOBENZOFURAN: Similar structure but with chlorine atoms instead of methoxy groups.

Uniqueness

1,3-BIS(4-METHOXYPHENYL)ISOBENZOFURAN is unique due to its symmetrical structure and the presence of methoxy groups, which influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

6306-97-4

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)-2-benzofuran

InChI

InChI=1S/C22H18O3/c1-23-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(25-21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3

InChI Key

CNTRLEAHTOEKFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)OC

Origin of Product

United States

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